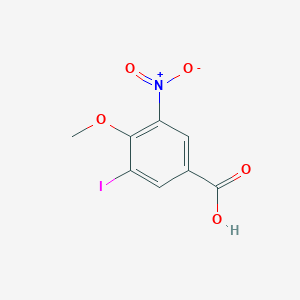

3-Iodo-4-methoxy-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO5 It is a derivative of benzoic acid, featuring an iodine atom, a methoxy group, and a nitro group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Iodo-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of derivatives with different substituents replacing the iodine atom.

Reduction: Formation of 3-Iodo-4-methoxy-5-aminobenzoic acid.

Oxidation: Formation of 3-Iodo-4-carboxy-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

3-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Iodo-4-methoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, while the iodine and methoxy groups can participate in various binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

3-Iodo-4-methoxybenzoic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

4-Methoxy-5-nitrobenzoic acid: Lacks the iodine atom, affecting its substitution reactions.

3-Iodo-5-nitrobenzoic acid: Lacks the methoxy group, influencing its oxidation and reduction reactions.

Uniqueness

3-Iodo-4-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methoxy, and nitro) on the benzene ring

Actividad Biológica

3-Iodo-4-methoxy-5-nitrobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features three significant functional groups:

- Iodine (I) : Enhances electrophilic character, facilitating nucleophilic substitutions.

- Methoxy (-OCH₃) : Acts as an electron-donating group, potentially influencing the compound's reactivity and solubility.

- Nitro (-NO₂) : A strong electron-withdrawing group that can undergo reduction to form reactive intermediates, which may play a role in its biological effects.

The unique combination of these groups allows for diverse interactions within biological systems, impacting various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can be reduced to form reactive intermediates that can modify proteins or nucleic acids, while the iodine and methoxy groups may facilitate binding interactions with biomolecules.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways related to inflammation or cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are key players in inflammatory pathways .

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties; thus, further studies could explore this aspect for this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Iodine, Methoxy, Nitro | Antitumor, Anti-inflammatory |

| 3-Iodo-4-methoxybenzoic acid | Iodine, Methoxy | Limited activity |

| 4-Methoxy-5-nitrobenzoic acid | Methoxy, Nitro | Antimicrobial |

| 3-Iodo-5-nitrobenzoic acid | Iodine, Nitro | Antitumor |

This table highlights how the presence of all three functional groups in this compound contributes to its unique biological profile compared to other derivatives.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC₅₀ value of approximately 15 µM. This suggests that this compound could be explored as a lead for anti-inflammatory drug development .

Propiedades

IUPAC Name |

3-iodo-4-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCHDNBEJITDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25801-32-5 |

Source

|

| Record name | 3-Iodo-5-nitro-p-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUR9CG42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.